N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core linked to a 4-fluorobenzyl group via an acetamide bridge. Its synthesis typically involves condensation reactions using reagents like cesium carbonate and DMF, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)8-18-13(20)7-12-9-22-15-17-6-5-14(21)19(12)15/h1-6,12H,7-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLOPSXSHVZOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole-pyrimidine core which is known for various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| Compound A | E. coli | 158.5 ± 12.5 |
| Compound B | S. aureus | 120.0 ± 10.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its interactions with cyclooxygenase (COX) enzymes. Compounds with similar structures have shown to inhibit COX enzymes effectively:
| Compound | COX Inhibition (IC50 μM) | Comparison Drug (Celecoxib) |
|---|---|---|
| Compound C | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound D | 0.05 ± 0.02 | 0.04 ± 0.01 |
These findings suggest that the compound may possess similar anti-inflammatory properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
- Antibacterial Mechanism : The thiazole and pyrimidine moieties may disrupt bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes.
Case Studies
A review of literature reveals several case studies where similar compounds have been tested for biological activity:
- Study on Antimicrobial Effects : A study demonstrated that thiazole-pyrimidine derivatives exhibited significant antibacterial properties against resistant strains of bacteria .
- Anti-inflammatory Studies : Research indicated that certain derivatives showed promising results in reducing inflammation in animal models through the inhibition of COX pathways .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Several analogs with modified benzyl substituents highlight the impact of electronic and steric effects:
- 4-Fluorobenzyl (Value 52) : Exhibits intermediate activity compared to nitro and ethoxy analogs. The electron-withdrawing fluorine may enhance binding affinity in certain targets.
- 4-Nitrobenzyl (Value 53) : Higher numerical value (5.928) suggests reduced activity or altered physicochemical properties compared to the fluoro analog, possibly due to increased steric bulk or metabolic instability.
- 4-Ethoxybenzyl (Value 54) : Lower value (5.171) may indicate improved solubility or bioavailability from the electron-donating ethoxy group .
Heterocyclic Core Modifications
Variations in the heterocyclic scaffold significantly influence bioactivity and applications:
- Pyrazolo[3,4-d]pyrimidine (Example 53) : The fused pyrazole-pyrimidine system in ’s compound suggests higher rigidity, possibly improving metabolic stability but reducing solubility .
- Pyrazolo-Benzothiazine : The sulfone group in ’s analog contributes to oxidative stability and antimicrobial efficacy .
Physicochemical and Optical Properties
- Optical Applications : The thiazolo[3,2-a]pyridine core in related compounds (e.g., TPDCA and TPCA) acts as a fluorophore, suggesting that the target compound’s structure may also exhibit luminescent properties under specific conditions .
- Thermal Stability : Example 53’s melting point (175–178°C) indicates high crystallinity, which could limit bioavailability compared to more soluble analogs .
Key Research Findings and Gaps
- Activity Trends : Fluorinated benzyl groups (e.g., 4-fluoro) often balance activity and solubility, but nitro groups may introduce toxicity risks .
- Unresolved Questions: The exact biological targets of the thiazolo[3,2-a]pyrimidinone core remain unclear. Further studies on pharmacokinetics and in vivo efficacy are needed.
Preparation Methods
One-Pot Multicomponent Reaction
The thiazolo[3,2-a]pyrimidinone core is efficiently constructed via a one-pot reaction involving 2-aminothiazole , aromatic aldehydes , and acetoacetate esters in the presence of ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide, [BMIM]Br). For the target compound, 4-fluorobenzaldehyde serves as the aromatic aldehyde component.
Reaction Conditions :
- Molar Ratio : 2-Aminothiazole : 4-Fluorobenzaldehyde : Ethyl Acetoacetate = 1.2 : 1.0 : 1.0
- Solvent : Ethanol or methanol
- Catalyst : [BMIM]Br (10 mol%)
- Temperature : 60–80°C (reflux)
- Time : 6–8 hours
Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol to yield 3-(ethoxycarbonyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-7-carbaldehyde .
Cyclization via Copper Catalysis
An alternative route employs 5-iodocytidine derivatives and isothiocyanates under copper catalysis to form thiazolopyrimidine frameworks. While originally designed for nucleoside analogues, this method is adaptable by substituting cytidine with a 4-fluorobenzylamine-coupled intermediate.
Key Steps :
- Iodination : 5-Iodo-substituted pyrimidine precursors are prepared using N-iodosuccinimide (NIS) in dichloroethane.
- Copper-Mediated Cyclization : Reaction with 4-fluorobenzyl isothiocyanate in dimethyl sulfoxide (DMSO) with CuBr and 1,10-phenanthroline yields the thiazolo[3,2-a]pyrimidinone core.
Introduction of the Acetamide Side Chain
Amidation of Carboxylic Acid Intermediates
The acetamide moiety is introduced via coupling of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid with 4-fluorobenzylamine using carbodiimide reagents (e.g., EDCI/HOBt).
Procedure :
- Activation : The carboxylic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0°C for 30 minutes.
- Coupling : 4-Fluorobenzylamine (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–16 hours.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Direct Alkylation of Thiazolopyrimidinone
A streamlined approach involves alkylation of the thiazolopyrimidinone nitrogen with 2-chloro-N-(4-fluorobenzyl)acetamide under basic conditions.
Reaction Setup :
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Acetonitrile
- Temperature : 80°C, 4–6 hours
- Yield : 68–72% after recrystallization.
Solid-Phase Synthesis for Library Generation
A high-throughput method utilizes Wang resin -bound intermediates to generate thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. Adapting this for the target compound:
- Resin Loading : Couple Fmoc-protected 2-aminothiazole to Wang resin using DIC/HOBt.
- Cyclization : Treat with 4-fluorobenzyl isocyanate and triphosgene to form the thiazolo[3,2-a]pyrimidinone core.
- Cleavage : Release the product using trifluoroacetic acid (TFA)/dichloromethane (1:9).
Advantages :
- Purity : >95% by HPLC
- Yield : 82–89% per step
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The thiazolo[3,2-a]pyrimidinone structure necessitates precise control over cyclization regiochemistry. Using ionic liquids as solvents enhances selectivity by stabilizing transition states.
Functional Group Compatibility
The electron-withdrawing 4-fluoro group on the benzyl moiety may hinder amidation. Employing DMAP as an additive accelerates coupling rates by 30–40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
